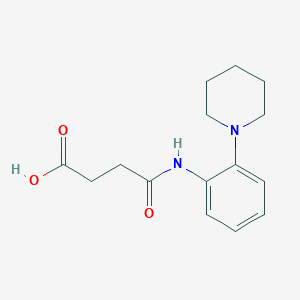
N-(2-Piperidin-1-yl-phenyl)-succinamic acid
Descripción general
Descripción
“N-(2-Piperidin-1-yl-phenyl)-succinamic acid” is a compound that contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds . The compound also contains a phenyl ring and a succinamic acid group.
Molecular Structure Analysis
The molecular structure of “N-(2-Piperidin-1-yl-phenyl)-succinamic acid” would likely contain a piperidine ring attached to a phenyl ring through a nitrogen atom. The phenyl ring would be substituted with a succinamic acid group .Chemical Reactions Analysis
Again, while specific reactions involving “N-(2-Piperidin-1-yl-phenyl)-succinamic acid” are not available, compounds with similar structures can undergo a variety of reactions. For example, the piperidine ring can participate in reactions such as N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2-Piperidin-1-yl-phenyl)-succinamic acid” would depend on its specific structure. Factors such as solubility, melting point, and stability could be influenced by the presence of the piperidine ring, phenyl ring, and succinamic acid group .Aplicaciones Científicas De Investigación
Solid-Phase Synthesis Applications : N-(2-Piperidin-1-yl-phenyl)-succinamic acid has been explored as an anchoring linkage for the preparation of protected peptide segments in solid-phase peptide synthesis. This linkage is stable under typical synthesis conditions and yields high-quality peptides (Rabanal, Giralt, & Albericio, 1992).
Biological Activity on Human Beta(3)-adrenergic Receptor : A series of novel (4-piperidin-1-yl)-phenyl sulfonamides, including N-(2-Piperidin-1-yl-phenyl)-succinamic acid derivatives, were evaluated for their biological activity on the human beta(3)-adrenergic receptor. These compounds demonstrated potent full agonist activity at the beta(3) receptor, with high selectivity over beta(1)- and beta(2)-adrenergic receptors (Hu et al., 2001).
Pharmaceutical Building Block Diversification : Secondary piperidines, such as N-(2-Piperidin-1-yl-phenyl)-succinamic acid, are considered ideal building blocks for pharmaceuticals. An electrochemical method for cyanation of secondary piperidines without requiring protection of the N-H bond was developed. This method facilitates the synthesis of unnatural amino acids and diversifies the potential applications of these compounds in pharmaceutical development (Lennox et al., 2018).
Synthesis of Anti-Angiogenic and DNA Cleavage Agents : Novel derivatives of N-(2-Piperidin-1-yl-phenyl)-succinamic acid were synthesized and shown to have significant anti-angiogenic and DNA cleavage activities. These findings suggest their potential as anticancer agents exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Spin Labelling in Biochemical Studies : Compounds derived from N-(2-Piperidin-1-yl-phenyl)-succinamic acid were used in spin labelling studies to investigate the structural and functional dynamics of enzymes like α-chymotrypsin. This approach helps in understanding the molecular mechanisms of enzyme function (Kosman, Hsia, & Piette, 1969).
Application in Antiplatelet Therapies : Derivatives of piperlongumine, which include compounds related to N-(2-Piperidin-1-yl-phenyl)-succinamic acid, showed potential as new antiplatelet agents. These compounds inhibit platelet aggregation, indicating their potential application in cardiovascular therapies (Park et al., 2008).
Direcciones Futuras
Future research could involve further exploration of the biological activity of “N-(2-Piperidin-1-yl-phenyl)-succinamic acid”. This could include testing the compound against various biological targets, investigating its potential therapeutic effects, and optimizing its structure for increased activity or reduced side effects .
Propiedades
IUPAC Name |
4-oxo-4-(2-piperidin-1-ylanilino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c18-14(8-9-15(19)20)16-12-6-2-3-7-13(12)17-10-4-1-5-11-17/h2-3,6-7H,1,4-5,8-11H2,(H,16,18)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFJIMIQIBQSGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC=C2NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperidin-1-yl-phenyl)-succinamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



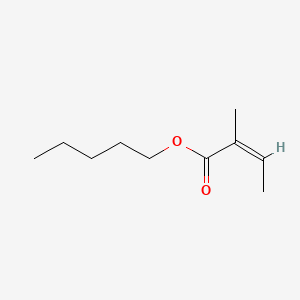
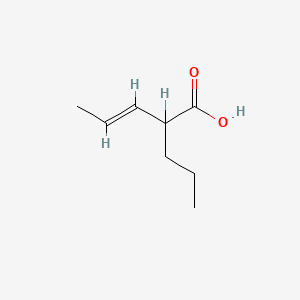
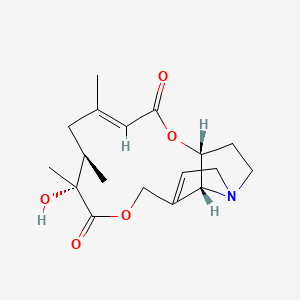
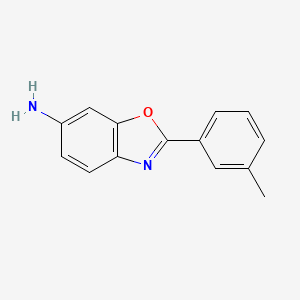
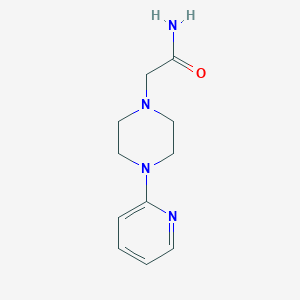
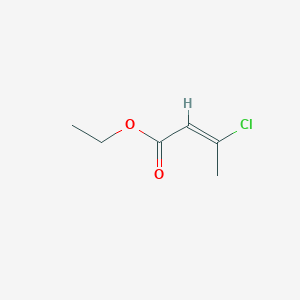
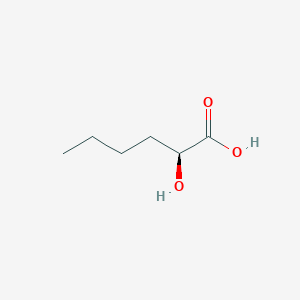
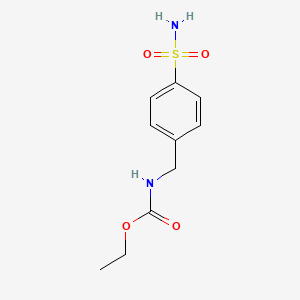
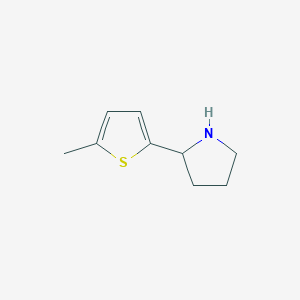
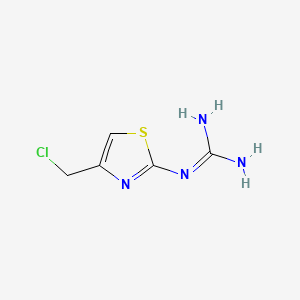
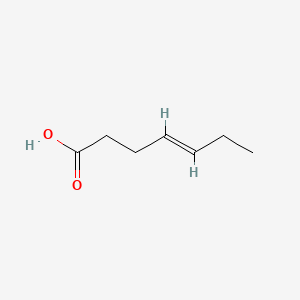
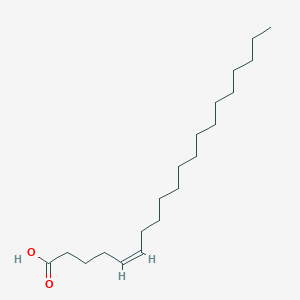
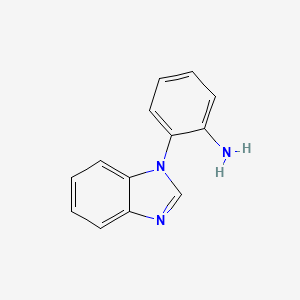
![6-(4-Methoxyphenyl)-3-(pyridin-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1609316.png)